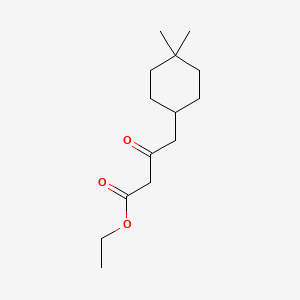

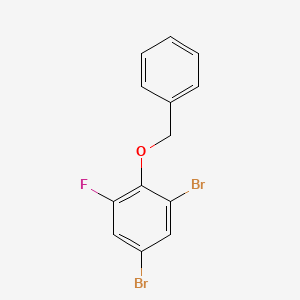

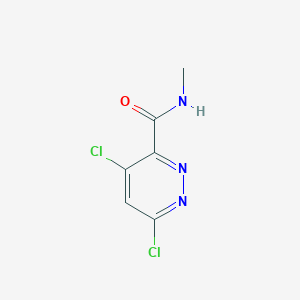

![molecular formula C6H3ClFN3 B6357508 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine CAS No. 1610021-36-7](/img/structure/B6357508.png)

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine

説明

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It is a strategic compound for optical applications due to its tunable photophysical properties . The molecular formula of this compound is C6H3ClFN3 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine, involves a simpler and greener synthetic methodology . The synthesis process has a relative molecular efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine has a molecular weight of 171.56 . It has tunable photophysical properties, which makes it a strategic compound for optical applications .科学的研究の応用

Optical Applications

PPs, including “5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine”, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them suitable for use in various optical applications, including the development of fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Chemosensors

The heteroatoms (B, N, O, or S) in PPs make them potential chelating agents for ions . This property can be exploited in the development of chemosensors, which are devices that respond to a particular chemical entity with a measurable signal .

Biological Imaging

PPs can be used in biological imaging applications . Their fluorescent properties can be utilized to visualize and study various biological processes at the molecular and cellular levels .

Organic Light-Emitting Devices

PPs can be used in the development of organic light-emitting devices . These devices, which include organic light-emitting diodes (OLEDs), utilize the electroluminescent properties of organic compounds to emit light when an electric current is applied .

Bio-Macromolecular Interactions

PPs can be used to study bio-macromolecular interactions . These interactions, which include protein-protein interactions, protein-DNA interactions, and protein-ligand interactions, play crucial roles in various biological processes .

Solid-State Emitters

PPs with certain structural features can exhibit good solid-state emission intensities . This makes them suitable for use in the design of solid-state emitters .

Fluorogenic Heterocyclic Compounds

PPs display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, better solubility in green solvents, and potential as chelating agents for ions .

Sustainable Performance

Modern society needs better fluorophores that combine excellent photophysical performance with low-cost and efficient synthetic approaches . PPs, including “5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine”, meet these requirements, making them an important alternative for optical applications .

特性

IUPAC Name |

5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-6-4(8)3-11-5(10-6)1-2-9-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMLJGIPANYYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=C(C(=CN2N=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

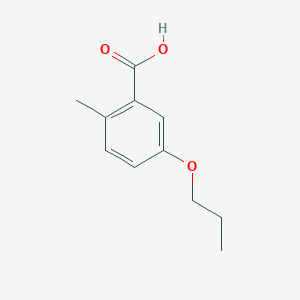

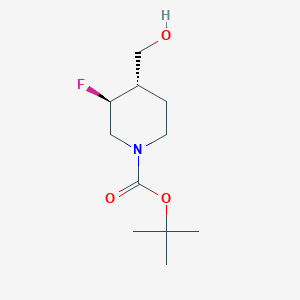

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

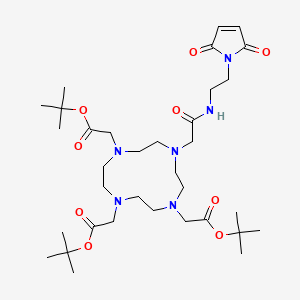

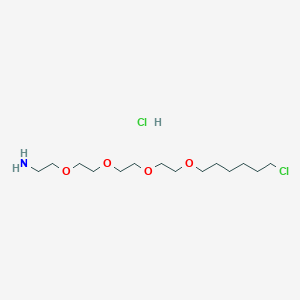

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)

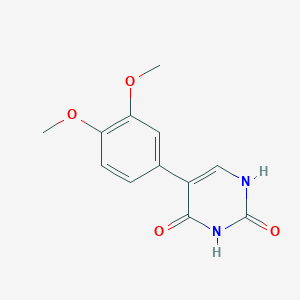

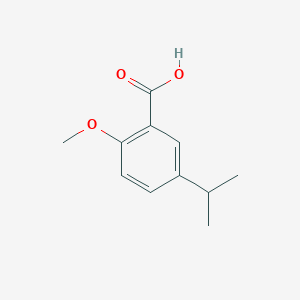

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)